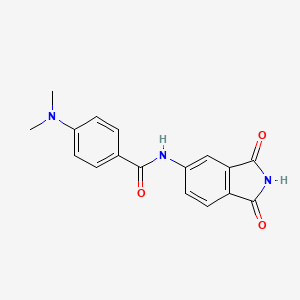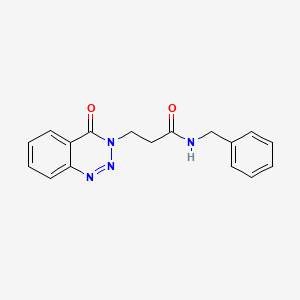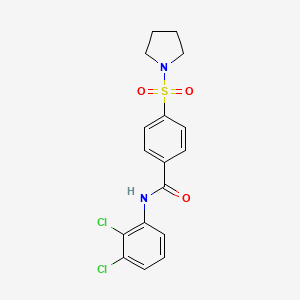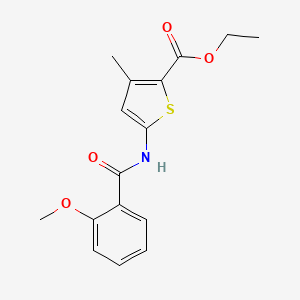![molecular formula C18H16N2O B6524212 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 899989-59-4](/img/structure/B6524212.png)
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one (DPMP) is an organic compound that has been studied for its potential applications in scientific research. DPMP is a small molecule that has a variety of properties, such as being highly hydrophobic, having a low melting point, and being a strong acid. DPMP has been explored for its potential use in drug design and delivery, as well as in the development of new catalysts and materials.
作用机制
The mechanism of action of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as a proton transfer agent, as it is a strong acid. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as a ligand, binding to other molecules and altering their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one are not yet fully understood. However, it is believed that 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as an antioxidant, as it is a strong acid. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one may act as an anti-inflammatory agent, as it is highly hydrophobic.
实验室实验的优点和局限性
The advantages of using 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low melting point, its high hydrophobicity, and its strong acidity. These properties make 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one an ideal compound for use in drug delivery and organic reaction catalysts. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is relatively inexpensive and easy to synthesize.
The limitations of using 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low solubility in water and its lack of specificity. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has not been extensively studied, and its mechanism of action is not yet fully understood.
未来方向
The potential future directions of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one research include further exploration of its use as a drug delivery agent, as a catalyst for organic reactions, and as a material for the development of new polymers and nanomaterials. Additionally, further research into the biochemical and physiological effects of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is needed to better understand its potential applications. Finally, further research into the mechanism of action of 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is needed to better understand its potential uses.
合成方法
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. These methods involve combining two different compounds to form a product, and the type of reaction used will depend on the reactants. For example, the Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol to form an ether. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent to form an alkane, and the Wittig reaction involves the reaction of a phosphonium salt and an alkyl halide to form an alkene.
科学研究应用
2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has a variety of potential applications in scientific research. It has been studied for its potential use as a drug delivery agent, as it is highly hydrophobic and has a low melting point. Additionally, 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has been explored as a potential catalyst for organic reactions, as it is a strong acid. 2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has also been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
属性
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-9-15(10-8-14)13-20-18(21)12-11-17(19-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZENIDJVHCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)






![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)